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Lebocin-3 precursor

Antimicrobial peptide Sequence-activity relationship Post-translational modification

Lebocin-3 precursor (UniProt: P55796; Gene: LEB3; NCBI Gene ID: is a 179-amino-acid proline-rich antimicrobial peptide (AMP) pro-protein from the silkworm Bombyx mori (Lepidoptera: Bombycidae), processed intracellularly at RXXR convertase motifs to release the 32-residue mature lebocin-3 peptide (DLRFLYPRGKLPVPTLPPFNPKPIYIDMGNRY; MW: 3789.5 Da; net charge: +3). The mature peptide carries a single O-glycosylation at Thr15 that is essential for full antibacterial activity and distinguishes it from the non-glycosylated honeybee ortholog abaecin (41% sequence identity).

Molecular Formula
Molecular Weight
Cat. No. B1576196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLebocin-3 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lebocin-3 Precursor for Research Procurement: Compound Identity, Source, and Baseline Specifications


Lebocin-3 precursor (UniProt: P55796; Gene: LEB3; NCBI Gene ID: 100146108) is a 179-amino-acid proline-rich antimicrobial peptide (AMP) pro-protein from the silkworm Bombyx mori (Lepidoptera: Bombycidae), processed intracellularly at RXXR convertase motifs to release the 32-residue mature lebocin-3 peptide (DLRFLYPRGKLPVPTLPPFNPKPIYIDMGNRY; MW: 3789.5 Da; net charge: +3) [1][2][3]. The mature peptide carries a single O-glycosylation at Thr15 that is essential for full antibacterial activity and distinguishes it from the non-glycosylated honeybee ortholog abaecin (41% sequence identity) [1][4]. Lebocin-3 belongs to the lebocin multiple-gene family alongside lebocin-1/2, lebocin-4, and lebocin-5, and exhibits antibacterial activity against both Gram-negative (Acinetobacter sp., Escherichia coli, Pseudomonas fluorescens) and Gram-positive (Staphylococcus aureus) bacteria [1][2][5].

Why Lebocin-3 Precursor Cannot Be Interchanged with Lebocin-1/2 or Lebocin-4 in Research Applications


Members of the B. mori lebocin gene family exhibit near-identical sequence length (32 residues) and shared proline-rich architecture, yet single-residue variations produce functionally consequential differences. Lebocin-3 (sequence: DLRFLYPRGKLPVPTLPPFNPKPIYIDMGNRY) differs from lebocin-1/2 by a P13L substitution (Pro→Leu at position 13) [1][2] and from lebocin-4 by substitutions at positions 5–8 (FLYP→FWNP) and position 12 (V→L) [1]. These substitutions alter the local secondary structure around the O-glycosylated Thr15 residue, which modulates antibacterial potency under different ionic conditions [3]. Additionally, lebocin-3 and lebocin-4 share a κB-site-dependent LPS-inducible regulatory mechanism not identically shared by lebocin-1/2 [4], while the precursor cleavage topology differs between B. mori (C-terminal active peptide) and Manduca sexta orthologs (N-terminal active peptide) [5]. Substituting one lebocin variant for another without sequence verification therefore risks confounding experimental outcomes in antibacterial, mechanistic, or regulatory studies.

Quantitative Differentiation Evidence for Lebocin-3 Precursor Versus Closest Analogs and In-Class Alternatives


Amino Acid Sequence Divergence: Lebocin-3 vs. Lebocin-1/2 and Lebocin-4 Mature Peptides

The mature lebocin-3 peptide (DLRFLYPRGKLPVPTLPPFNPKPIYIDMGNRY) contains a Leu residue at position 13, whereas lebocin-1/2 carries a Pro at the equivalent position (DLRFLYPRGKLPVPTPPPFNPKPIYIDMGNRY, P13L substitution). Lebocin-4 diverges at four positions within the N-terminal region (DLRFWNPREKLPLPTLPPFNPKPIYIDMGNRY; F5W, L6N, Y7P, P8R, V12L) [1][2]. The P13L substitution in lebocin-3 resides within the PVPTL motif flanking the O-glycosylated Thr15, and proline-to-leucine exchange at this site is predicted to alter backbone flexibility and local conformational dynamics around the glycosylation site, which may modulate the peptide's interaction with bacterial membranes under varying ionic conditions [3].

Antimicrobial peptide Sequence-activity relationship Post-translational modification

O-Glycosylation at Thr15: Functional Requirement Differentiating Lebocins from Abaecin

Lebocin-3, like all B. mori lebocins, carries an O-glycosylation at the unique Thr15 residue. The original characterization by Hara and Yamakawa (1995) demonstrated that this modification 'seemed to be important for expression of antibacterial activity' [1]. In head-to-head comparison, the structurally homologous honeybee peptide abaecin shares 41% amino acid sequence identity with lebocins but lacks O-glycosylation entirely [1][2]. The O-linked glycan structure differs even within the lebocin family: lebocin-1 carries a disaccharide (Gal-GalNAc) while lebocin-2 carries a monosaccharide (GalNAc) [3]. The lebocin-3 glycosylation structure has not been explicitly resolved in the literature, representing a distinct and potentially differentiating feature for glycobiology-focused procurement [4].

O-glycosylation Antibacterial mechanism Post-translational modification

Ionic-Strength-Dependent Antibacterial Activity: Lebocin-3 vs. Cecropin B

Under physiological ionic-strength conditions, lebocin-1 to -3 exhibit lower direct antibacterial activity compared to cecropin B, a major α-helical AMP from B. mori [1]. However, lebocins demonstrate markedly enhanced efficacy under low-ionic-strength conditions, a property not shared by cecropin B to the same extent [1][2]. In liposome leakage assays, incubation of lebocin peptides with liposome preparations caused leakage of entrapped glucose specifically under low-ionic-strength conditions, confirming that membrane permeabilization is the primary target and is ionic-strength-dependent [1]. This conditional activity profile positions lebocin-3 as a model peptide for studying how ionic environment modulates proline-rich AMP function.

Antibacterial assay Ionic strength Cecropin comparison

Synergistic Antibacterial Activity with Cecropin D: Quantitative MIC Reduction

Lebocin peptides function as synergists that potentiate the antibacterial activity of cecropin D. In quantitative assays, lebocin alone has an MIC of 800 µg/mL, representing weak standalone activity. However, co-application of 50 µg/mL lebocin (a sub-inhibitory concentration) reduces the MIC of cecropin D from 6.25 µg/mL (alone) to 3.13 µg/mL—a 2-fold reduction [1]. This synergistic effect parallels the mechanism described for abaecin and hymenoptaecin in honeybees, where a proline-rich peptide (abaecin) with minimal standalone activity potentiates a membrane-active peptide (hymenoptaecin), reducing its bactericidal IC50 from 3.01 µM to 0.63 µM (4.8-fold reduction) [1].

Antimicrobial synergy Cecropin D MIC reduction

LPS-Inducible κB-Site-Mediated Gene Regulation Shared by Lebocin-3 and Lebocin-4

Electrophoretic mobility shift assay (EMSA) experiments using fat body nuclear extracts from B. mori larvae demonstrated that lipopolysaccharide (LPS) injection induces or enhances binding of nuclear proteins to specific κB-site sequences in the 5′-upstream regulatory regions of both lebocin-3 and lebocin-4 genes, while no binding was observed with an IL6-site probe [1]. Competition experiments further showed that a nuclear protein equally binds to κB sites from either lebocin-3 or lebocin-4 genes [1]. Notably, the BmEts transcription factor preferentially upregulates the lebocin promoter but not the cecropin B1, cecropin D, attacin, or moricin promoters [2], establishing a distinct regulatory architecture for lebocin genes.

Gene regulation NF-κB Lipopolysaccharide induction

Broad-Spectrum Antibacterial Target Profile: Gram-Negative and Gram-Positive Coverage

The mature lebocin-3 peptide has experimentally validated antibacterial activity against a defined panel of bacterial targets. The CAMP database (CAMPSQ556, experimentally validated) records activity against Gram-negative bacteria Acinetobacter sp. NISL B-4653, Escherichia coli HB1ll, and Pseudomonas fluorescens IAM1179, as well as the Gram-positive bacterium Staphylococcus aureus ATCC 6538P [1]. In a separate functional study, a synthetic lebocin fragment (residues 125–153) at 100 µM exhibited potent inhibitory activity against opportunistic bacteria that translocate into the hemocoel following entomopathogenic fungal infection [2]. This target organism panel distinguishes lebocin-3 from lebocin-4, which is annotated in DRAMP with antibacterial activity but without the same breadth of validated target species [3].

Antibacterial spectrum Gram-negative Gram-positive Target organisms

Recommended Research and Procurement Application Scenarios for Lebocin-3 Precursor Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Proline-Rich AMP Glycosylation

Lebocin-3 precursor is the appropriate procurement choice for SAR programs investigating how single-residue variations adjacent to the O-glycosylation site modulate antibacterial activity. The P13L substitution that distinguishes lebocin-3 from lebocin-1/2 provides a defined structural variable, while the O-glycosylation at Thr15 (absent in the non-glycosylated homolog abaecin) enables researchers to systematically probe the contribution of glycosylation to membrane permeabilization and ionic-strength-dependent activity [1][2]. The precursor form additionally allows investigation of convertase-mediated processing at RXXR motifs [3].

AMP Synergy and Combination Antibacterial Assay Development

Lebocin-3 precursor is ideal for laboratories developing AMP synergy assays, given the validated quantitative data showing that 50 µg/mL lebocin reduces the MIC of cecropin D from 6.25 µg/mL to 3.13 µg/mL [4]. This defined synergy ratio provides a reproducible benchmark for calibrating combination assays, screening novel synergy partners, or benchmarking engineered AMP variants against the native lebocin:cecropin D interaction.

Lepidopteran Innate Immunity Transcriptional Regulation Research

The lebocin-3 promoter provides a genetically tractable model for studying insect NF-κB/Rel-family transcriptional responses. LPS-inducible κB-site binding has been directly demonstrated for lebocin-3, and the BmEts transcription factor selectively transactivates the lebocin promoter but not cecropin B1, cecropin D, attacin, or moricin promoters [5][6]. Lebocin-3 precursor gene constructs are therefore the preferred choice for promoter-reporter studies of BmEts-mediated and LPS→Toll→Relish pathway regulation in B. mori cell lines.

Broad-Spectrum Antibacterial Screening Against Environmental Gram-Negative Bacteria

Investigators screening AMPs against environmental or opportunistic Gram-negative pathogens should prioritize lebocin-3 based on its experimentally validated activity against Pseudomonas fluorescens IAM1179 and Acinetobacter sp. NISL B-4653 [7], organisms that are not uniformly validated for all lebocin family members. The synthetic lebocin fragment (residues 125–153) has further demonstrated activity at 100 µM against opportunistic bacteria in a hemocoel infection model [8], supporting its use in insect immunity and host-pathogen interaction studies.

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